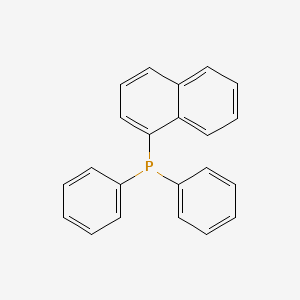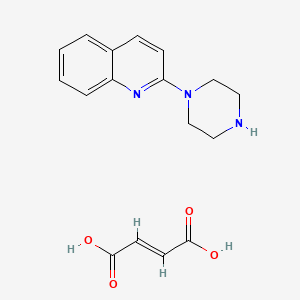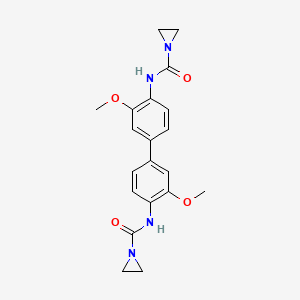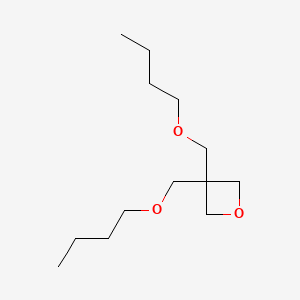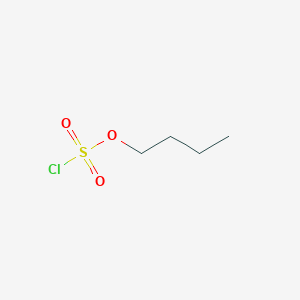
Butyl sulfurochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl sulfurochloridate, also known as 1-chlorosulfonyloxybutane, is an organosulfur compound with the molecular formula C₄H₉ClO₃S. It is a chlorosulfonate ester, which means it contains a sulfonate group bonded to a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Butyl sulfurochloridate can be synthesized through several methods. One common synthetic route involves the reaction of butanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
C4H9OH+ClSO2OH→C4H9OSO2Cl+H2O
In industrial production, this reaction is often carried out in a solvent such as carbon tetrachloride (CCl₄) at low temperatures to improve yield and purity .
Análisis De Reacciones Químicas
Butyl sulfurochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonate esters or sulfonamides.
Hydrolysis: In the presence of water, it hydrolyzes to produce butanol and chlorosulfonic acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and nucleophiles like ammonia (NH₃) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl sulfurochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules, such as proteins, through sulfonation reactions.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is employed in the production of surfactants, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of butyl sulfurochloridate involves its reactivity as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical structure and properties. This reactivity is primarily due to the presence of the chlorosulfonate group, which is highly electrophilic and can readily react with nucleophiles .
Comparación Con Compuestos Similares
Butyl sulfurochloridate can be compared with other similar compounds, such as methyl sulfurochloridate and ethyl sulfurochloridate. These compounds share similar chemical structures and reactivity but differ in their alkyl groups. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the butyl group attached to the sulfonate ester .
Similar compounds include:
- Methyl sulfurochloridate
- Ethyl sulfurochloridate
- Propyl sulfurochloridate
Each of these compounds has distinct properties and applications, making them suitable for different chemical processes and industrial uses .
Propiedades
IUPAC Name |
1-chlorosulfonyloxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO3S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNSZSBRIOHAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536271 |
Source


|
| Record name | Butyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763-23-5 |
Source


|
| Record name | Butyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
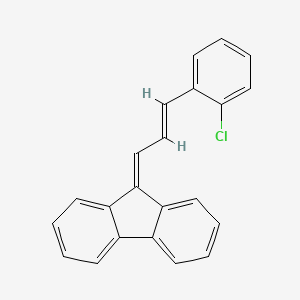

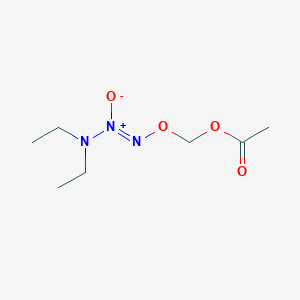
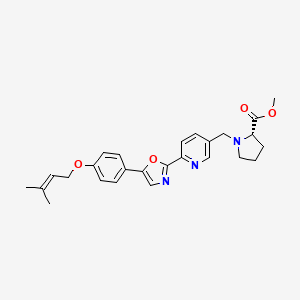
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
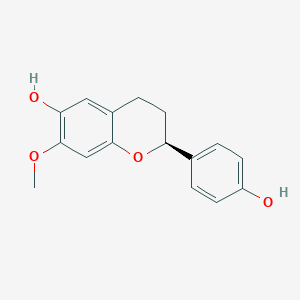
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
